molecular formula C14H15FN2O B8617908 N-(4-methoxybenzyl)-6-fluoro-N-methylpyridin-2-amine

N-(4-methoxybenzyl)-6-fluoro-N-methylpyridin-2-amine

Cat. No.: B8617908
M. Wt: 246.28 g/mol
InChI Key: QRENMRUDDLUCJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-6-fluoro-N-methylpyridin-2-amine is a useful research compound. Its molecular formula is C14H15FN2O and its molecular weight is 246.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15FN2O

Molecular Weight

246.28 g/mol

IUPAC Name

6-fluoro-N-[(4-methoxyphenyl)methyl]-N-methylpyridin-2-amine

InChI

InChI=1S/C14H15FN2O/c1-17(14-5-3-4-13(15)16-14)10-11-6-8-12(18-2)9-7-11/h3-9H,10H2,1-2H3

InChI Key

QRENMRUDDLUCJW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C2=NC(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a microwave tube was placed 2,6-difluoropyridine (0.183 mL, 2.00 mmol) and (4-methoxyphenyl)-N-methylmethanamine (0.604 g, 4.00 mmol) in 2 mL of water. The mixture was heated at 150° C. for 20 min. Water was added and the mixture was extracted with ethyl acetate (3×). The combined organic layer were dried over anhydrous sodium sulfate, filtered and concentrated to give 470 mg of a crude yellow oil, which was purified by column chromatography (3/1 hexanes/ethyl acetate) to give 400 mg of N-(4-methoxybenzyl)-6-fluoro-N-methylpyridin-2-amine as a clear, colorless oil. To a solution of diisopropylamine (1.92 mL, 13.6 mmol) in 25 mL of THF at 0° C. was added butyllithium (1.6 M in hexanes, 8.93 mL, 14.3 mmol). The mixture stirred for 30 minutes and was then cooled to −60° C. and N-(4-methoxybenzyl)-6-fluoro-N-methylpyridin-2-amine (1.760 g, 7.15 mmol) was added dropwise in 10 mL of THF. The reaction stirred for 1 h at −60° C. and then triisopropyl borate (2.88 mL, 12.5 mmol) was added and the reaction allowed to warm up to RT and stirred for 1 h. Ammonium chloride (sat.) was added and the reaction was extracted with ethyl acetate (3×). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to give 2.13 g of a crude yellow foam, which was purified by column chromatography (3/1 hexanes/ethyl acetate to 1/1 ethyl acetate/hexanes) to give 750 mg of a off-white solid. ES+=291.2 (M+H)
Quantity
0.183 mL
Type
reactant
Reaction Step One
Quantity
0.604 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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